tert-Butyl 1-(fluorosulfonyl)azetidine-3-carboxylate
Description
tert-Butyl 1-(fluorosulfonyl)azetidine-3-carboxylate (CAS 2757731-72-7) is an azetidine-derived compound with a fluorosulfonyl (-SO₂F) group at the 1-position and a tert-butyl ester at the 3-position. Its molecular formula is C₈H₁₄FNO₄S, with a molecular weight of 239.26 g/mol . This compound is hazardous, requiring storage at 2–8°C under an inert atmosphere due to its reactivity and GHS warnings (e.g., H302: harmful if swallowed; H314: causes severe skin burns and eye damage) . It serves as a critical intermediate in medicinal chemistry, particularly for introducing sulfonyl fluoride groups into bioactive molecules, leveraging the fluorosulfonyl group’s role as a versatile electrophile in SuFEx (Sulfur Fluoride Exchange) click chemistry .
Properties
Molecular Formula |
C8H14FNO4S |
|---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
tert-butyl 1-fluorosulfonylazetidine-3-carboxylate |
InChI |
InChI=1S/C8H14FNO4S/c1-8(2,3)14-7(11)6-4-10(5-6)15(9,12)13/h6H,4-5H2,1-3H3 |
InChI Key |
LBOZDTLQKXITTH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CN(C1)S(=O)(=O)F |
Origin of Product |
United States |
Preparation Methods
Thiol Alkylation-Oxidation-Fluorination Sequence
A three-step synthetic route from tertiary alcohols is widely employed for azetidine sulfonyl fluorides (ASFs), including tert-butyl 1-(fluorosulfonyl)azetidine-3-carboxylate.
Thiol Alkylation
The process begins with thiol alkylation of aryloxetanols or azetidine precursors using catalysts such as lithium triflimide or iron chloride. For example:
Oxidation to Sulfonic Acid
The intermediate sulfide is oxidized to sulfonic acid using H₂O₂ or Oxone®:
Elimination/Fluorination
The sulfonic acid undergoes elimination followed by fluorination with Deoxo-Fluor or XtalFluor-E:
Table 1: Key Parameters for Thiol Alkylation-Oxidation-Fluorination
| Step | Reagents/Conditions | Yield (%) | Scale Demonstrated |
|---|---|---|---|
| Thiol Alkylation | FeCl₃, DMF, 70°C | 86–91 | 5 g |
| Oxidation | H₂O₂, MeOH/H₂O | 90–93 | 10 g |
| Fluorination | Deoxo-Fluor, CH₂Cl₂ | 78–82 | 2 g |
Direct introduction of the fluorosulfonyl group into azetidine derivatives is achieved via fluorosulfonylation of amine or hydroxyl precursors.
Starting Materials
Reaction Conditions
- Solvent : CH₂Cl₂ or THF, anhydrous conditions.
- Temperature : −78°C to 0°C (to minimize side reactions).
- Base : Et₃N or K₂CO₃ (2.0 equiv).
Example Procedure:
- Dissolve tert-butyl azetidine-3-carboxylate (1.0 equiv) in THF.
- Add FSO₂Cl (1.2 equiv) dropwise at −78°C.
- Warm to 0°C, stir for 2 hours.
- Quench with NaHCO₃, extract with EtOAc.
- Purify via flash chromatography (hexane/EtOAc).
Reductive Cyclization of Cyano Sulfonyl Fluorides
Spirocyclic β- and γ-sultams serve as intermediates for azetidine sulfonyl fluorides.
Cyanoalkylsulfonyl Fluoride Preparation
Difluoromethylation Strategies
Copper-mediated difluoromethylation introduces the fluorosulfonyl group via 2,2-difluoro-2-(fluorosulfonyl)acetic acid.
Comparative Analysis of Methods
Table 3: Method Comparison
Mechanistic Insights
The fluorosulfonation step typically proceeds via an electrophilic substitution mechanism. In thiol alkylation routes, the fluorosulfonyl group is introduced through a radical or polar pathway, depending on the catalyst. Computational studies suggest that the strained azetidine ring facilitates nucleophilic attack at the sulfur center, enhancing reaction kinetics.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 1-(fluorosulfonyl)azetidine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The fluorosulfonyl group can be substituted with other nucleophiles, leading to the formation of new derivatives.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products:
Substitution Reactions: The major products are the substituted azetidine derivatives.
Hydrolysis: The major product is the corresponding carboxylic acid.
Scientific Research Applications
tert-Butyl 1-(fluorosulfonyl)azetidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of tert-Butyl 1-(fluorosulfonyl)azetidine-3-carboxylate involves its interaction with specific molecular targets. The fluorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in various applications, including the modification of enzymes and the development of enzyme inhibitors.
Comparison with Similar Compounds
Reactivity and Stability
- Fluorosulfonyl vs. Chlorosulfonyl : The fluorosulfonyl group in the target compound offers superior hydrolytic stability compared to chlorosulfonyl analogs, making it more suitable for prolonged storage and aqueous reactions. However, chlorosulfonyl derivatives (e.g., tert-butyl 3-(chlorosulfonyl)azetidine-1-carboxylate ) exhibit faster reaction kinetics in nucleophilic substitutions due to the weaker S-Cl bond .
Biological Activity
tert-Butyl 1-(fluorosulfonyl)azetidine-3-carboxylate is a novel compound that has gained attention in medicinal chemistry due to its potential biological activities. The unique structural features of this compound, including the azetidine ring and the fluorosulfonyl group, may contribute to its interactions with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound is characterized by:
- Azetidine Ring : A four-membered nitrogen-containing heterocycle.
- Fluorosulfonyl Group : Enhances electrophilicity and potential reactivity.
- tert-Butyl Ester : Contributes to stability and solubility.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₄FNO₄S |
| Molecular Weight | 235.28 g/mol |
| CAS Number | 1909313 |
| Boiling Point | Not available |
The mechanism of action of this compound involves its interaction with various biomolecules. The fluorosulfonyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This reactivity suggests that the compound could act as an enzyme inhibitor or modulate receptor activity, influencing various biological pathways .
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways.
- Antimicrobial Properties : Investigations into its antimicrobial efficacy have shown promise against certain bacterial strains.
- Potential as a Drug Candidate : Its structural features make it a candidate for further development in drug discovery, particularly in conditions requiring modulation of enzyme activity .
Case Studies and Research Findings
Several studies have explored the biological activity of related azetidine compounds, providing insights into their potential therapeutic applications:
- Antimicrobial Activity :
- Enzyme Interaction Studies :
- Drug Development Applications :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
